Nucleophilic Substitution Reactivity: 4-Bromo-1-butanol vs. 4-Chloro-1-butanol vs. 4-Iodo-1-butanol
In SN2 reactions, the relative reactivity of alkyl halides is governed primarily by the leaving-group ability of the halide ion. The established order of reactivity for primary alkyl halides is R–I > R–Br > R–Cl, with the rate difference between bromides and chlorides typically being 50- to 100-fold under identical conditions [1]. This class-level inference, derived from well-established physical organic chemistry principles, indicates that 4-bromo-1-butanol will undergo nucleophilic substitution significantly faster than 4-chloro-1-butanol. Conversely, while 4-iodo-1-butanol is more reactive, the carbon-iodine bond is weaker and more susceptible to homolytic cleavage, leading to instability under ambient light and heat [1].
| Evidence Dimension | Relative SN2 reaction rate (primary alkyl halides) |
|---|---|
| Target Compound Data | Reference (1x) as baseline for bromoalkane class |
| Comparator Or Baseline | 4-Chloro-1-butanol: estimated 0.01x - 0.02x relative rate; 4-Iodo-1-butanol: >10x relative rate |
| Quantified Difference | Approximately 50- to 100-fold faster than chloro analog; significantly slower but more stable than iodo analog |
| Conditions | Classical SN2 conditions (polar aprotic solvent, strong nucleophile, primary alkyl halide) |
Why This Matters
For procurement, this means 4-bromo-1-butanol offers an optimal balance between reactivity and bench-top stability, avoiding the sluggish kinetics of the chloro analog and the storage challenges of the iodo analog.
- [1] MSU Chemistry. Nucleophilic Aliphatic Substitution Reactions. https://s1.lite.msu.edu/msu/chem/res/msu/nucsub/sn2.htm View Source
